molecular formula C16H17N5O2S B2684298 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 578750-49-9

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2684298
CAS RN: 578750-49-9
M. Wt: 343.41
InChI Key: DJRYVALKUXFUPI-UHFFFAOYSA-N
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Description

This compound is a derivative of 2 - ( (4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It is a potential biologically active substance that has been studied for its anti-exudative activity .


Synthesis Analysis

The compound is synthesized by alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 4H-1,2,4-triazol-3-yl group, which is further substituted with a 4-amino-5-(furan-2-yl) group and a sulfanyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The alkylation reaction involves the addition of an alkyl group to the 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione molecule .


Physical And Chemical Properties Analysis

The compound, after synthesis and crystallization, appears as white or light yellow crystalline substances . The melting temperatures of the substances are clear, indicating a pure compound .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antiexudative Activity

Derivatives of 1,2,4-triazol, including compounds similar to the specified chemical structure, have been synthesized and evaluated for their antiexudative activity. These derivatives have shown promising results in reducing edema in animal models, indicating potential therapeutic applications. The synthesis process involves stages that yield new compounds with established physical, chemical, and biological properties. Notably, a significant portion of these derivatives exhibited antiexudative properties comparable or superior to reference drugs like diclofenac sodium, highlighting their potential in medical treatment (Chalenko et al., 2019).

Anticancer Activity

Another study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds were evaluated for their anticancer activity, revealing potent and selective cytotoxic effects against leukemia cell lines. This research suggests the compound's relevance in developing new anticancer therapies (Horishny et al., 2021).

Structural and Chemical Properties

Glutaminase Inhibition

A related study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures akin to the specified compound, demonstrates the inhibition of kidney-type glutaminase (GLS). These inhibitors are crucial for understanding the therapeutic potential of GLS inhibition in cancer treatment, with some analogs showing improved solubility and potency compared to BPTES (Shukla et al., 2012).

Antimicrobial Activity

Synthesis and evaluation of novel 1,2,4-triazole Schiff base and amine derivatives have been conducted, revealing effective antiurease and antioxidant activities. These findings open pathways for the use of such compounds in developing treatments against microbial infections (Sokmen et al., 2014).

Future Directions

The compound has shown promising results in terms of anti-exudative activity . Future research could focus on further exploring its biological activity and potential applications in medicine .

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYVALKUXFUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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